molecular formula C20H23NO2 B14043678 (1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol

(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol

Cat. No.: B14043678
M. Wt: 309.4 g/mol
InChI Key: OQTIGWBKYFXIOZ-MGPUTAFESA-N
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Description

(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a benzyl group, a methyl group, and a spiro linkage between an isobenzofuran and a piperidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methyl-substituted precursors, followed by cyclization to form the spiro linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol is unique due to its specific spirocyclic structure and the presence of both benzyl and methyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(3R,3'S)-1'-benzyl-3'-methylspiro[1H-2-benzofuran-3,4'-piperidine]-5-ol

InChI

InChI=1S/C20H23NO2/c1-15-12-21(13-16-5-3-2-4-6-16)10-9-20(15)19-11-18(22)8-7-17(19)14-23-20/h2-8,11,15,22H,9-10,12-14H2,1H3/t15-,20+/m0/s1

InChI Key

OQTIGWBKYFXIOZ-MGPUTAFESA-N

Isomeric SMILES

C[C@H]1CN(CC[C@]12C3=C(CO2)C=CC(=C3)O)CC4=CC=CC=C4

Canonical SMILES

CC1CN(CCC12C3=C(CO2)C=CC(=C3)O)CC4=CC=CC=C4

Origin of Product

United States

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